molecular formula C7H10N2O B2891633 (5,6-Dimethylpyrimidin-4-yl)methanol CAS No. 2385507-70-8

(5,6-Dimethylpyrimidin-4-yl)methanol

Cat. No.: B2891633
CAS No.: 2385507-70-8
M. Wt: 138.17
InChI Key: MBIMPRFWEKFELX-UHFFFAOYSA-N
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Description

(5,6-Dimethylpyrimidin-4-yl)methanol is a pyrimidine derivative with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . Its structure consists of a pyrimidine ring substituted with methyl groups at the 5- and 6-positions and a hydroxymethyl group (-CH₂OH) at the 4-position. This compound is primarily utilized as a building block in organic synthesis, particularly for pharmaceuticals or agrochemicals, due to its reactive hydroxymethyl group and stable pyrimidine core .

Properties

IUPAC Name

(5,6-dimethylpyrimidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-6(2)8-4-9-7(5)3-10/h4,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIMPRFWEKFELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethylpyrimidin-4-yl)methanol typically involves the reaction of 5,6-dimethylpyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrimidine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired alcohol .

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5,6-Dimethylpyrimidin-4-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5,6-Dimethylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (5,6-Dimethylpyrimidin-4-yl)methanol with structurally related pyrimidine derivatives, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Toxicity/Activity Data
This compound C₇H₁₀N₂O 138.17 5,6-dimethyl; 4-hydroxymethyl Synthetic building block Not reported in evidence
Pirimicarb C₁₁H₁₈N₄O₂ 238.29 5,6-dimethyl; 4-dimethylcarbamate; 2-dimethylamino Insecticide (acetylcholinesterase inhibitor) LD₅₀ (oral, rats): 147 mg/kg
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid C₁₄H₁₆N₄O₂ 280.31 5,6-dimethyl; 2-cyclopropyl; 4-imidazole-carboxylic acid Research chemical (unspecified) Not reported in evidence

Key Differences and Implications

Substituent-Driven Bioactivity: Pirimicarb’s dimethylcarbamate and dimethylamino groups confer acetylcholinesterase-inhibiting properties, making it a potent aphicide . In contrast, this compound lacks these functional groups, suggesting divergent biological roles. Its hydroxymethyl group may instead facilitate derivatization in drug synthesis . The cyclopropyl and imidazole-carboxylic acid substituents in the compound from introduce steric and electronic variations, likely altering receptor binding or stability in research applications .

This property is critical for its utility in synthetic chemistry.

Toxicity Profiles: Pirimicarb exhibits moderate toxicity (oral LD₅₀ = 147 mg/kg in rats) due to its carbamate moiety, which inhibits acetylcholinesterase . No toxicity data are available for this compound, but its lack of carbamate groups suggests lower acute toxicity .

Table 2: Physicochemical Properties

Property This compound Pirimicarb
Boiling Point Not reported 362°C
Melting Point Not reported N/A
Density Not reported 1.21 g/cm³
LogP (Partition Coefficient) Not reported Estimated ~1.5

Biological Activity

(5,6-Dimethylpyrimidin-4-yl)methanol, with the molecular formula C7H10N2O, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 5,6-dimethylpyrimidine with formaldehyde under basic conditions, leading to various applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors, while the pyrimidine ring can engage in π-π interactions with aromatic residues. These interactions may modulate the activity of target molecules, leading to various biological effects such as inhibition of enzymatic activity or modulation of receptor signaling pathways.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, related compounds have shown selective inhibition against FGFR4, a target in hepatocellular carcinoma (HCC) treatment .
  • Antimicrobial Properties : Some studies have indicated that pyrimidine derivatives can exhibit antimicrobial activity, which warrants further investigation into this compound's potential in this area.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure TypeNotable Activity
This compoundPyrimidine DerivativePotential anticancer and antimicrobial properties
(4,6-Dimethylpyrimidin-2-yl)methanolPyrimidine DerivativeAnticancer activity against various cell lines
(2,6-Dimethylpyrimidin-4-yl)methanolPyrimidine DerivativeLimited studies on biological activity

This table illustrates that while several pyrimidine derivatives exist, this compound may offer unique advantages due to its specific functional group positioning.

Case Study 1: FGFR4 Inhibition

A recent study focused on the design and synthesis of aminodimethylpyrimidinol derivatives as FGFR4 inhibitors. Among these derivatives was a compound structurally related to this compound. The study demonstrated that certain modifications to the pyrimidine structure significantly increased selectivity and potency against FGFR4 compared to other fibroblast growth factor receptors (FGFR1–3). The compound exhibited strong anti-proliferative activity against Hep3B cells and showed promising results in xenograft models .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various pyrimidine derivatives. Although specific data on this compound was limited, related compounds demonstrated effectiveness against a range of bacterial strains. The study suggested that further exploration into this compound could yield valuable insights into its potential as an antimicrobial agent.

Research Findings Summary Table

Study FocusFindings SummaryReference
FGFR4 InhibitionSelective inhibition; strong anti-proliferative effects on Hep3B cells; effective in xenograft models.
Antimicrobial ActivityRelated compounds showed effectiveness against bacteria; potential for further exploration.

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